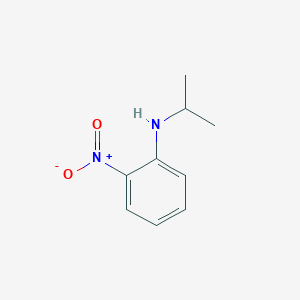

N-Isopropyl-2-nitroanilin

Übersicht

Beschreibung

N-Isopropyl-2-nitroaniline is a derivative of aniline, carrying a nitro functional group in position 2 . It has a molecular weight of 180.21 .

Synthesis Analysis

The synthesis of anilines, including N-Isopropyl-2-nitroaniline, involves several steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . The nitration of arenes and the reduction of nitroarenes are particularly relevant .Molecular Structure Analysis

The molecular structure of N-Isopropyl-2-nitroaniline is represented by the formula C9H12N2O2 . The InChI code for this compound is 1S/C9H12N2O2/c1-7(2)10-8-5-3-4-6-9(8)11(12)13/h3-7,10H,1-2H3 .Chemical Reactions Analysis

Aromatic polynitro compounds, such as N-Isopropyl-2-nitroaniline, have the ability to form “charge-transfer” complexes with aromatic hydrocarbons, especially those substituted with alkyl groups .Physical And Chemical Properties Analysis

N-Isopropyl-2-nitroaniline has a molecular weight of 180.21 . The exact physical properties such as boiling point, melting point, and density are not specified in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Katalytische Reduktion in der chemischen Synthese

N-Isopropyl-2-nitroanilin: wird in der katalytischen Reduktion von Nitroverbindungen zu Aminen verwendet, die zentrale Zwischenprodukte bei der Synthese von Pharmazeutika, Farbstoffen und Agrochemikalien sind . Die Reduktion der Nitrogruppe erfolgt häufig unter Verwendung verschiedener katalytischer Systeme, und this compound kann als Modellverbindung zur Untersuchung dieser Reaktionen dienen.

Pharmazeutische Anwendungen

In der pharmazeutischen Industrie kann This compound an der Synthese von Anilinderivaten beteiligt sein, die wichtige Bestandteile bei der Herstellung verschiedener Medikamente sind . Anilinverbindungen finden sich in biologisch aktiven Naturprodukten und gängigen Arzneimitteln, was auf die potenzielle Rolle von this compound bei der Medikamentenentwicklung hindeutet.

Farbstoffsynthese

Die Verbindung spielt eine Rolle bei der Synthese von Farbstoffen, wobei sie als Zwischenprodukt fungieren kann. Die Nitrogruppe in This compound kann weitere chemische Umwandlungen erfahren, die für die Bildung komplexer Farbstoffmoleküle unerlässlich sind .

Korrosionsschutz

This compound: könnte als Korrosionsschutzmittel in industriellen Anwendungen untersucht werden. Obwohl spezifische Studien zu dieser Verbindung als Korrosionsschutzmittel nicht leicht zugänglich sind, wurden ihre Strukturanaloga hinsichtlich ihrer inhibierenden Wirkung auf die Metallkorrosion untersucht .

Sprengstoffherstellung

Nitroanilinderivate sind bekannt für ihre Anwendung bei der Herstellung von Sprengstoffen. Die Nitrogruppe ist eine funktionelle Gruppe, die häufig in explosiven Verbindungen vorkommt, und This compound könnte möglicherweise bei der Synthese solcher Materialien verwendet werden .

Pestizidproduktion

This compound: kann bei der Herstellung von Pestiziden verwendet werden. Nitroanilinverbindungen sind häufig Zwischenprodukte bei der Synthese von Pestiziden, und ihre Derivate können so konzipiert sein, dass sie bestimmte Schädlinge angreifen oder die Wirksamkeit der Pestizidformulierungen verbessern .

Safety and Hazards

Safety measures for handling N-Isopropyl-2-nitroaniline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Wirkmechanismus

Target of Action

N-Isopropyl-2-nitroaniline is a type of aromatic amine. The primary targets of aromatic amines are often enzymes or receptors in the body, where they can bind and cause a change in the function of the target .

Mode of Action

Aromatic amines typically interact with their targets through a process called nucleophilic aromatic substitution . This involves the aromatic amine donating an electron pair to an electrophilic site on the target molecule, leading to a change in the target’s function .

Biochemical Pathways

Aromatic amines can affect a variety of biochemical pathways depending on their specific structure and the targets they interact with .

Pharmacokinetics

The basic nature of the compound may influence its absorption and distribution in the body .

Result of Action

The compound’s interaction with its targets can lead to changes in cellular function, potentially resulting in a variety of biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Isopropyl-2-nitroaniline. For example, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7(2)10-8-5-3-4-6-9(8)11(12)13/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFVERYDIPOZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442026 | |

| Record name | 2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25186-42-9 | |

| Record name | N-(1-Methylethyl)-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25186-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

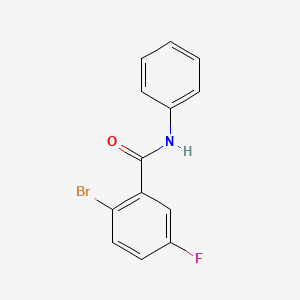

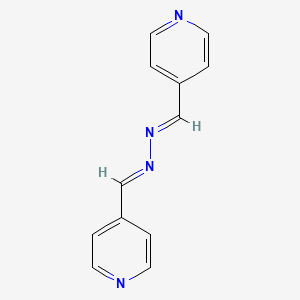

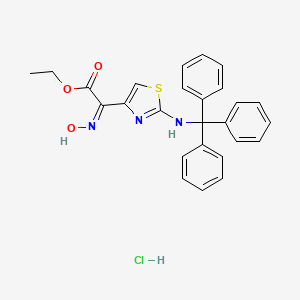

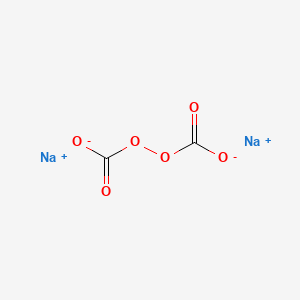

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)

![1-Methyl-1,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B1600316.png)

![Ethanone, 1-[4-(9H-carbazol-9-yl)phenyl]-](/img/structure/B1600317.png)